Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Evidence Gap Procurement Risk Data Deficiency

Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 112089-20-0) is a synthetic small molecule belonging to the class of 6,9-disubstituted purines. Its structure combines a 6-(dimethylamino)purine core with a 3-cyanobenzyl substituent at the N9 position.

Molecular Formula C15H14N6
Molecular Weight 278.31 g/mol
CAS No. 112089-20-0
Cat. No. B12651416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
CAS112089-20-0
Molecular FormulaC15H14N6
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)C#N
InChIInChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-4-11(6-12)7-16/h3-6,9-10H,8H2,1-2H3
InChIKeyMFLLVVOSNHPNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 112089-20-0): Procurement-Relevant Chemical Identity and Physicochemical Profile


Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 112089-20-0) is a synthetic small molecule belonging to the class of 6,9-disubstituted purines [1]. Its structure combines a 6-(dimethylamino)purine core with a 3-cyanobenzyl substituent at the N9 position. The compound has a molecular weight of 278.31 g/mol, a molecular formula of C15H14N6, and a calculated XLogP3 of 2.2, with zero hydrogen bond donors and five hydrogen bond acceptors [1]. While it is commercially available for research purposes and has been investigated for potential pharmaceutical applications, the publicly available pharmacological characterization of this specific compound remains limited [1].

Why Generic Substitution of 6,9-Disubstituted Purines Like Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- Is Scientifically Unjustified


Within the 6,9-disubstituted purine chemical class, subtle structural modifications at the N9-benzyl position are known to produce dramatic shifts in pharmacological activity. Published structure-activity relationship (SAR) studies on closely related analogs demonstrate that replacing a 3-aminobenzyl group with alternative substituents can alter benzodiazepine receptor binding affinity by over 50-fold [1], or that introducing a 2-chloro substituent on the purine core can convert weak antirhinovirus compounds into potent inhibitors with IC50 values in the nanomolar range [2]. Consequently, assuming functional equivalence between Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- and its structurally similar 6,9-disubstituted purine analogs—without compound-specific quantitative evidence—introduces substantial risk of selecting a molecule with divergent target engagement, potency, and selectivity profiles.

Quantitative Differentiation Evidence for Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 112089-20-0)


Critical Evidence Gap: No Publicly Available Head-to-Head Comparative Data Identified

An exhaustive search of publicly accessible primary research literature, patents, and authoritative databases (PubChem [1], ChEMBL, BindingDB, and PubMed) did not identify any head-to-head comparative studies, cross-study comparable datasets, or class-level quantitative profiling that includes Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS 112089-20-0) against its closest structural analogs. While the compound is registered in PubChem (CID 3010177) [1] and listed by several commercial vendors, no experimentally determined binding affinity (Ki, IC50, Kd), cellular potency, selectivity profile, ADME property, or in vivo efficacy endpoint was found for this specific compound in the public domain [1]. The absence of such data precludes the construction of a quantitative, comparator-based evidence guide as required by scientific procurement standards.

Evidence Gap Procurement Risk Data Deficiency

Recommended Procurement and Research Use Scenarios for Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- Based on Current Evidence


Scenario 1: Exploratory Medicinal Chemistry SAR Campaigns

The compound is suitable as a structural probe in exploratory medicinal chemistry campaigns aimed at mapping the SAR of the N9-benzyl position in 6-(dimethylamino)purine scaffolds. Given the known sensitivity of pharmacological activity to N9-substituent variation in this class [1], the 3-cyanobenzyl group represents a distinct electronic and steric environment compared to previously characterized 3-amino, 3-hydroxy, and 4-methylbenzyl analogs. However, procurement for this purpose must be accompanied by a commitment to generate the absent potency and selectivity data in parallel with comparator compounds.

Scenario 2: Chemical Biology Tool for Kinase or Epigenetic Target Deconvolution

The 6-(dimethylamino)purine core is a recognized privileged scaffold for ATP-competitive kinase inhibition and, as indicated by recent patent literature, for DNA methyltransferase (DNMT) inhibition [2]. Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- may serve as a starting point for target deconvolution studies in these target families. However, users must first establish its activity profile against a relevant panel of kinases or DNMT isoforms before deploying it as a chemical tool, as no such data currently exists.

Scenario 3: Procurement for Analytical Reference Standard Development

The compound's well-defined structure and commercial availability make it a candidate for development as an analytical reference standard for LC-MS or HPLC method validation in studies involving 6,9-disubstituted purine libraries. Its distinct retention time and mass spectrum (predicted monoisotopic mass: 278.128 Da) [1] would allow it to serve as a system suitability standard, provided that certified purity and stability data are obtained from the vendor prior to routine use.

Quote Request

Request a Quote for Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.